molecular formula C7H15NO3 B099774 (2S)-2-amino-4-propoxybutanoic acid CAS No. 18312-28-2

(2S)-2-amino-4-propoxybutanoic acid

Cat. No.: B099774
CAS No.: 18312-28-2
M. Wt: 161.2 g/mol
InChI Key: XZHHXWIVPJZZES-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-propoxybutanoic acid typically involves the esterification of L-homoserine with propanol. This reaction is catalyzed by acidic or basic conditions, depending on the desired yield and purity . The reaction can be represented as follows:

L-homoserine+propanolThis compound+water\text{L-homoserine} + \text{propanol} \rightarrow \text{this compound} + \text{water} L-homoserine+propanol→this compound+water

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods using engineered strains of Escherichia coli. These strains are designed to overproduce L-homoserine, which is then chemically modified to produce this compound . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-propoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substituting agents: Alkyl halides, Grignard reagents

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .

Scientific Research Applications

(2S)-2-amino-4-propoxybutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-Homoserine: The parent compound, involved in the biosynthesis of L-methionine and L-threonine.

    O-Acetyl-L-homoserine: Another derivative of L-homoserine, used in similar biochemical pathways.

    N-Acyl-L-homoserine lactones: Compounds involved in bacterial quorum sensing

Uniqueness

(2S)-2-amino-4-propoxybutanoic acid is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds and materials .

Properties

CAS No.

18312-28-2

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

IUPAC Name

(2S)-2-amino-4-propoxybutanoic acid

InChI

InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

XZHHXWIVPJZZES-LURJTMIESA-N

SMILES

CCCOCCC(C(=O)O)N

Isomeric SMILES

CCCOCC[C@@H](C(=O)O)N

Canonical SMILES

CCCOCCC(C(=O)O)N

Origin of Product

United States

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